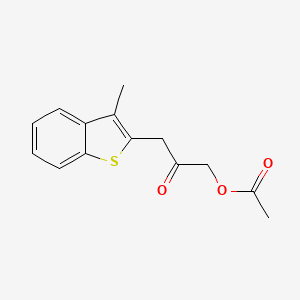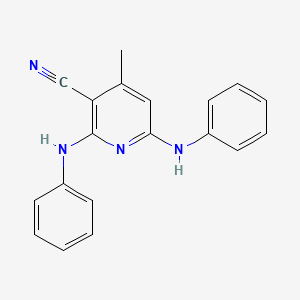
3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- is a complex organic compound with the molecular formula C28H23F3N6 It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and two phenylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2,6-diaminopyridine with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarbonitrile: Another pyridine derivative with two carbonitrile groups.
4-Pyridinecarbonitrile: A simpler pyridine compound with a single carbonitrile group.
2,6-Diaminopyridine: A precursor in the synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)-.
Uniqueness
3-Pyridinecarbonitrile, 4-methyl-2,6-bis(phenylamino)- is unique due to its specific substitution pattern and the presence of phenylamino groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
51566-48-4 |
|---|---|
分子式 |
C19H16N4 |
分子量 |
300.4 g/mol |
IUPAC名 |
2,6-dianilino-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4/c1-14-12-18(21-15-8-4-2-5-9-15)23-19(17(14)13-20)22-16-10-6-3-7-11-16/h2-12H,1H3,(H2,21,22,23) |
InChIキー |
TYFMUVFYDRDOBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)



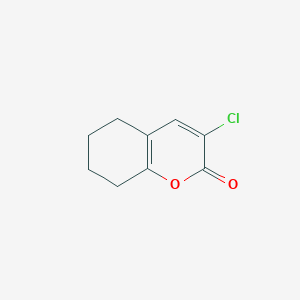

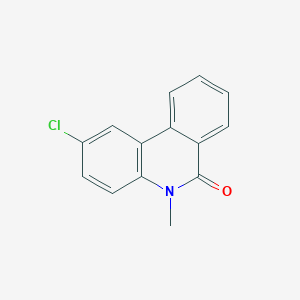
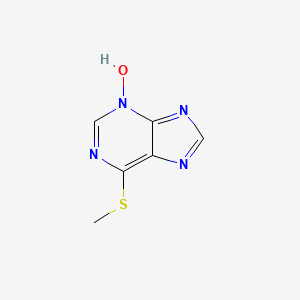
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
